tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18ClNO3 and a molecular weight of 247.72 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Substituted piperidine derivatives.
Hydrolysis: Piperidine-1-carboxylic acid.
Reduction: Piperidine-1-methanol derivatives.
Scientific Research Applications
tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate involves its reactivity as an acid chloride. The compound can react with nucleophiles to form amides, esters, or thioesters, which are important intermediates in various biochemical pathways. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
- tert-Butyl 4-(Methoxycarbonyl)piperidine-1-carboxylate
- tert-Butyl 4-(Bromocarbonyl)piperidine-1-carboxylate
- tert-Butyl 4-(Hydroxycarbonyl)piperidine-1-carboxylate
Comparison: tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate is unique due to the presence of the chlorine atom, which makes it highly reactive towards nucleophiles. This reactivity is advantageous in synthetic chemistry for the rapid formation of various derivatives. In comparison, the methoxy, bromo, and hydroxy analogs have different reactivities and are used in different contexts based on their specific properties.
Biological Activity
Tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorocarbonyl group attached to a piperidine ring, which is known to influence its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a tert-butyl group and a chlorocarbonyl moiety, which contribute to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C10H18ClNO2 |
Molecular Weight | 219.71 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
-
Inhibition of Enzymatic Activity :
This compound has been studied for its inhibitory effects on various enzymes, including tankyrases (TNKS1 and TNKS2). These enzymes are crucial for the regulation of the Wnt signaling pathway and telomere maintenance. Inhibiting these enzymes can disrupt cancer cell proliferation and promote apoptosis in malignant cells . -
Apoptotic Induction :
The compound has shown potential in inducing apoptosis in cancer cell lines. For instance, studies have indicated that derivatives of this compound can trigger apoptotic pathways in hematological cancers by promoting cellular stress responses . -
Anti-inflammatory Effects :
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine release in macrophages. This modulation can lead to decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α .
Case Study 1: Cancer Cell Lines
A study evaluated the effects of this compound on human colorectal cancer cell lines (DLD-1). The results demonstrated that this compound significantly inhibited TNKS activity with an IC50 value of 0.189 μM, suggesting strong potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, the compound was tested against amyloid-beta (Aβ) toxicity in astrocytes. The presence of this compound improved cell viability significantly when co-administered with Aβ, indicating its protective role against neurodegenerative processes .
In Vitro Pharmacological Screening
The pharmacological profile of this compound was assessed through various in vitro assays:
Assay Type | Result |
---|---|
TNKS Inhibition IC50 | 0.189 μM |
Apoptosis Induction | Significant at high concentrations |
Cytokine Modulation | Decreased IL-1β and TNF-α levels |
Properties
IUPAC Name |
tert-butyl 4-carbonochloridoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKQTNVNMALRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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